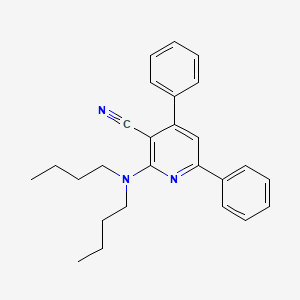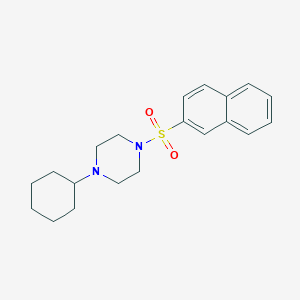![molecular formula C17H19N5O B10877151 9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10877151.png)
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure has been determined through spectral analysis, including 1 H-NMR , 13 C-NMR , IR , and HRMS .
- THTQ belongs to the class of quinazolinone derivatives.
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: (let’s call it THTQ for brevity) is a potentially biologically active compound.
Preparation Methods
Synthetic Routes: THTQ can be synthesized using various methods, including cyclization reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides insights.
Chemical Reactions Analysis
Reactions: THTQ may undergo oxidation, reduction, and substitution reactions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are employed.
Major Products: These reactions yield derivatives of THTQ with modified substituents.
Scientific Research Applications
Chemistry: THTQ serves as a scaffold for designing novel compounds due to its unique structure.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research explores its potential therapeutic applications.
Industry: THTQ derivatives could find use in materials science or as intermediates.
Mechanism of Action
- The exact mechanism remains an active area of study.
- THTQ likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: THTQ’s triazoloquinazolinone core distinguishes it.
Similar Compounds: Other quinazolinone derivatives, such as 1,2,4-triazoloquinazolinones, share structural features
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H19N5O/c1-21(2)12-8-6-11(7-9-12)16-15-13(4-3-5-14(15)23)20-17-18-10-19-22(16)17/h6-10,16H,3-5H2,1-2H3,(H,18,19,20) |
InChI Key |
OFXOYFISJDPKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate](/img/structure/B10877090.png)
![2-(4-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877095.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10877101.png)
![2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877106.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate](/img/structure/B10877109.png)
![(4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877118.png)
![N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10877124.png)


![N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B10877145.png)
![2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10877158.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B10877166.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877169.png)
